

# A Comparative Analysis of the Safety Profiles of Novel ATR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Guide for Researchers and Drug Development Professionals

The inhibition of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase has emerged as a promising strategy in cancer therapy. ATR is a critical component of the DNA damage response (DDR) pathway, and its inhibition can selectively target cancer cells with high levels of replication stress or defects in other DDR pathways.[1][2][3] Several novel ATR inhibitors are currently in clinical development, each with a unique safety and tolerability profile. This guide provides a comparative analysis of the safety profiles of three prominent ATR inhibitors: berzosertib (M6620, VX-970), ceralasertib (AZD6738), and elimusertib (BAY1895344), supported by experimental data from preclinical and clinical studies.

# **Mechanism of Action and On-Target Toxicities**

ATR inhibitors work by disrupting the DNA damage response, preventing cell cycle arrest and DNA repair.[2] This action leads to the accumulation of DNA damage, particularly in cancer cells with high replication stress, ultimately resulting in cell death.[1][2] While this mechanism provides a therapeutic window, ATR is also essential for the survival of some normal, rapidly dividing cells.[1] Consequently, the primary and dose-limiting toxicities of ATR inhibitors are often on-target effects related to myelosuppression, including anemia, thrombocytopenia, and neutropenia.[4] Reversible anemia is considered a class effect of ATR inhibitors.[5]

# **Comparative Safety Profiles**







The following tables summarize the adverse events (AEs) observed in clinical trials of berzosertib, ceralasertib, and elimusertib. It is important to note that these inhibitors are often evaluated in combination with other cytotoxic agents, which can contribute to the overall toxicity profile.

Table 1: Common Adverse Events (All Grades) Reported in Clinical Trials



| Adverse Event              | Berzosertib (in combination with chemotherapy) | Ceralasertib (in combination therapy) | Elimusertib<br>(monotherapy and<br>combination<br>therapy) |
|----------------------------|------------------------------------------------|---------------------------------------|------------------------------------------------------------|
| Hematological              |                                                |                                       |                                                            |
| Anemia                     | <u>~</u><br>✓[4][6]                            | <b>√</b> [7][8][9]                    | <b>√</b> [10]                                              |
| Thrombocytopenia           | <b>√</b> [4][11]                               | <b>√</b> [7][8][9]                    | ✓[12]                                                      |
| Neutropenia                | <b>√</b> [4][6][13]                            | √[8]                                  | /                                                          |
| Leukopenia                 | <b>√</b> [11]                                  |                                       |                                                            |
| Lymphopenia                | <b>√</b> [11]                                  |                                       |                                                            |
| Non-Hematological          |                                                | _                                     |                                                            |
| Fatigue/Asthenia           | <b>-</b><br>✓[7][8][14]                        |                                       |                                                            |
| Nausea                     | <b>√</b> [15]                                  | <br>✓[7][8][14]                       |                                                            |
| Anorexia                   | <b>√</b> [7][14]                               |                                       |                                                            |
| Diarrhea                   | <b>√</b> [6][13]                               |                                       |                                                            |
| Vomiting                   | <b>√</b> [7][8]                                | _                                     |                                                            |
| Flushing                   | <b>√</b> [15]                                  |                                       |                                                            |
| Pruritus                   | <b>√</b> [15]                                  | <b>√</b> [8]                          |                                                            |
| Headache                   | <b>√</b> [15]                                  |                                       | _                                                          |
| Infusion-related reactions | <b>√</b> [15]                                  |                                       |                                                            |
| Rash                       | √[8]                                           |                                       |                                                            |

Table 2: Grade 3/4 Adverse Events Reported in Clinical Trials



| Adverse Event<br>(Grade ≥3) | Berzosertib (in combination with chemotherapy) | Ceralasertib (in combination therapy) | Elimusertib<br>(monotherapy and<br>combination<br>therapy) |
|-----------------------------|------------------------------------------------|---------------------------------------|------------------------------------------------------------|
| Hematological               |                                                |                                       |                                                            |
| Anemia                      | 37.7%[11], 17.6%[6],<br>20%[13], 39%[9]        | 35.5%[7][14], 23%[8]                  | <b>√</b> [10]                                              |
| Thrombocytopenia            | 32.1%[11], 36%[9]                              | 35.5%[7][14], 9%[8]                   | ✓[12]                                                      |
| Neutropenia                 | 22.6%[11], 23.5%[6],<br>34%[13], 25%[9]        | 6.7%[7], 30%[8]                       | <b>√</b> [12]                                              |
| Leukopenia                  | 24.5%[11], 28%[13]                             | _                                     |                                                            |
| Lymphopenia                 | 20.8%[11], 30%[13]                             |                                       |                                                            |
| Febrile Neutropenia         | 11.8%[6]                                       | <b>√</b> [10][12]                     | _                                                          |
| Non-Hematological           |                                                |                                       | _                                                          |
| Diarrhea                    | 16%[13]                                        | _                                     |                                                            |
| Fatigue                     | 8%[13]                                         |                                       |                                                            |
| Hypokalemia                 | 8%[13]                                         | <b>√</b> [12]                         | _                                                          |
| Creatinine Increase         | <b>√</b> [12]                                  | _                                     |                                                            |
| Syncope                     | <b>√</b> [12]                                  |                                       |                                                            |

Table 3: Dose-Limiting Toxicities (DLTs)



| Inhibitor    | Dose-Limiting Toxicities                                                                                   |
|--------------|------------------------------------------------------------------------------------------------------------|
| Berzosertib  | Grade 3 lung infection, Grade 4 febrile neutropenia.[13]                                                   |
| Ceralasertib | Grade 4 thrombocytopenia, combination of Grade 4 thrombocytopenia and Grade 3 neutropenia.[9]              |
| Elimusertib  | Febrile neutropenia, creatinine increase, hypokalemia, neutropenia, syncope, and thrombocytopenia.[10][12] |

# **Signaling Pathways and Experimental Workflows**

To provide a deeper understanding of the mechanism and evaluation of ATR inhibitors, the following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for a Phase I clinical trial.



# DNA Damage / Replication Stress Novel ATR Inhibitors (Berzosertib, Ceralasertib, Elimusertib) ATR phosphorylates Downstream Effectors CHK1 promotes induces DNA Repair Cell Cycle Arrest (G2/M Checkpoint)

ATR Signaling Pathway in DNA Damage Response

leads to (if repair fails)

Apoptosis



# Experimental Workflow: Phase I Dose-Escalation Trial **Patient Screening** (Advanced Solid Tumors) Enrollment (3-6 patients per cohort) Dose Level 1 **DLT Evaluation** Dose Escalation (e.g., 3+3 design) If safe If DLTs observed Dose Level n MTD Determination **DLT Evaluation RP2D Establishment**

Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Molecular Pathways: Targeting ATR in Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. ascopubs.org [ascopubs.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. targetedonc.com [targetedonc.com]
- 11. Safety and Tolerability of Berzosertib, an Ataxia-Telangiectasia—Related Inhibitor, and Veliparib, an Oral Poly (ADP-ribose) Polymerase Inhibitor, in Combination With Cisplatin in Patients With Refractory Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ATR Inhibitor Elimusertib in Combination with Cisplatin in Patients with Advanced Solid Tumors: A California Cancer Consortium Phase I Trial (NCI 10404) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Trial Berzosertib can neutralize the cancer's ability to repair itself TRIAL-IN Pharma [trial-in.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Safety Profiles of Novel ATR Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12391179#comparative-study-of-the-safety-profiles-of-novel-atr-inhibitors]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com